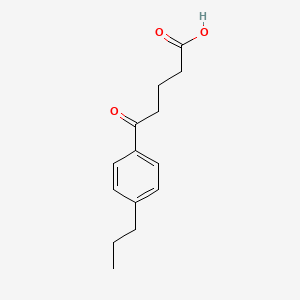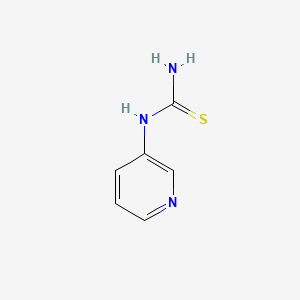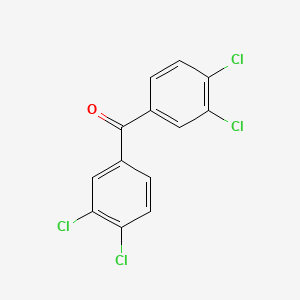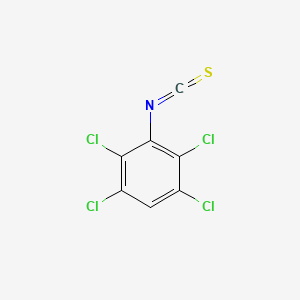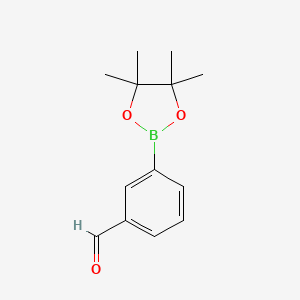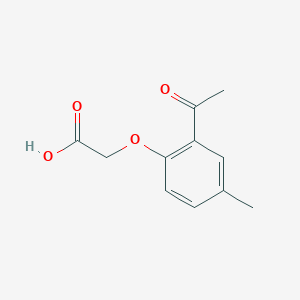
2-(2-Acetyl-4-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Acetyl-4-methylphenoxy)acetic acid is a chemical compound with the molecular formula C11H12O4 . Its molecular weight is 208.21 g/mol . The compound is also known by other synonyms such as Acetic acid, (2-acetyl-4-methylphenoxy)-, and DTXSID50364200 .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C11H12O4/c1-7-3-4-10 (15-6-11 (13)14)9 (5-7)8 (2)12/h3-5H,6H2,1-2H3, (H,13,14) . The Canonical SMILES representation is CC1=CC (=C (C=C1)OCC (=O)O)C (=O)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 208.07355886 g/mol . The topological polar surface area of the compound is 63.6 Ų . The heavy atom count is 15 .Scientific Research Applications
Synthesis and Pharmacological Activities
2-(2-Acetyl-4-methylphenoxy)acetic acid: and its derivatives are actively researched for their potential as therapeutic agents. Medicinal chemists synthesize new pharmaceuticals or improve existing ones by studying molecular interactions and physicochemical properties. This compound, due to its structural similarity to phenoxy acetamide derivatives, may be involved in antioxidant activities, as evidenced by assays like DPPH, H2O2, and NO radical scavenging .
properties
IUPAC Name |
2-(2-acetyl-4-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRNXJHFSXDXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364200 |
Source


|
| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-4-methylphenoxy)acetic acid | |
CAS RN |
88521-62-4 |
Source


|
| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


